Cas no 57783-66-1 (Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside)

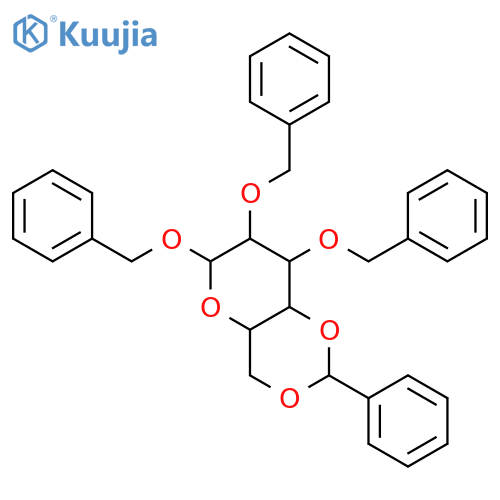

57783-66-1 structure

商品名:Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

- LogP

- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside

- 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside

- 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside

- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-?-D-glucopyranoside

- (4AR,6R,7R,8S,8aR)-6,7,8-tris(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine

- 57783-66-1

- SCHEMBL7150304

- W-203171

- (4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

-

- インチ: InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2

- InChIKey: GQMVOFUMWKGWCK-UHFFFAOYSA-N

- ほほえんだ: C(OC1OC2COC(OC2C(OCc2ccccc2)C1OCc1ccccc1)c1ccccc1)c1ccccc1

計算された属性

- せいみつぶんしりょう: 538.23562

- どういたいしつりょう: 538.23553880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 40

- 回転可能化学結合数: 10

- 複雑さ: 709

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- ゆうかいてん: 135-137°C

- PSA: 55.38

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524445-250mg |

(6R,8S,8aR)-6,7,8-tris(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine |

57783-66-1 | 98% | 250mg |

¥2640.00 | 2024-05-08 | |

| A2B Chem LLC | AG72717-1g |

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |

57783-66-1 | Min. 98% [1H-NMR] | 1g |

$512.00 | 2024-04-19 | |

| Apollo Scientific | BICL2116-1g |

Benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-?-D-glucopyranoside |

57783-66-1 | 1g |

£674.00 | 2025-02-22 | ||

| TRC | B275500-100mg |

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |

57783-66-1 | 100mg |

$ 115.00 | 2023-04-18 | ||

| TRC | B275500-250mg |

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |

57783-66-1 | 250mg |

$ 213.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221321-250 mg |

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, |

57783-66-1 | 250MG |

¥2,858.00 | 2023-07-10 | ||

| Biosynth | MT06761-100 mg |

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |

57783-66-1 | 100MG |

$105.00 | 2023-01-03 | ||

| Biosynth | MT06761-500 mg |

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |

57783-66-1 | 500MG |

$310.00 | 2023-01-03 | ||

| A2B Chem LLC | AG72717-500mg |

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |

57783-66-1 | Min. 98% [1H-NMR] | 500mg |

$348.00 | 2024-04-19 | |

| 1PlusChem | 1P00EFOT-500mg |

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside |

57783-66-1 | Min. 98% [1H-NMR] | 500mg |

$348.00 | 2025-02-27 |

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

57783-66-1 (Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside) 関連製品

- 135861-56-2((1R)-1-((4R,4aR,8aS)-2,6-Bis(3,4-dimethylphenyl)tetrahydro-1,3dioxino5,4-d1,3dioxin-4-yl)ethane-1,2-diol)

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量